molecular formula C6H7NO2S2 B8818029 2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid CAS No. 106120-06-3

2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid

Cat. No.: B8818029
CAS No.: 106120-06-3
M. Wt: 189.3 g/mol
InChI Key: QUVPIIFKTPASJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in the thiazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

CAS No.

106120-06-3

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C6H7NO2S2/c8-5(9)2-1-4-3-11-6(10)7-4/h3H,1-2H2,(H,7,10)(H,8,9)

InChI Key

QUVPIIFKTPASJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)S1)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.